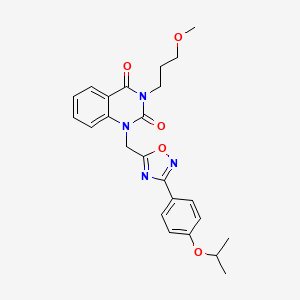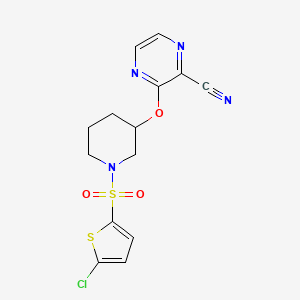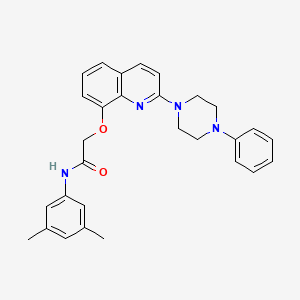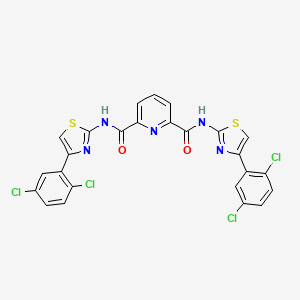
2-(2-aminophenoxy)-N-(pyridin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aminophenoxy)-N-(pyridin-3-yl)acetamide, also known as 2APPA or 2-APPA, is a small molecule compound with potential applications in the fields of synthetic organic chemistry and biochemistry. 2APPA is a versatile compound with a wide range of applications in both research and industry. It has been used in the synthesis of various organic compounds, as a catalyst in biochemical reactions, and as a reagent in the production of pharmaceuticals. In addition, 2APPA has been studied for its potential use in medical imaging and drug delivery.
Applications De Recherche Scientifique
Chemoselective Acetylation
Research has demonstrated the utility of chemoselective acetylation in synthesizing intermediates for antimalarial drugs. For instance, the acetylation of 2-aminophenol, a reaction relevant to compounds similar to "2-(2-aminophenoxy)-N-(pyridin-3-yl)acetamide," highlights the synthesis of specific acetamide derivatives for pharmaceutical applications. This process, optimized through various parameters including acyl donors and catalysts, underscores the synthetic versatility of amine and phenol functional groups found in related compounds (Magadum & Yadav, 2018).
Corrosion Inhibitors
The synthesis and evaluation of acetamide derivatives with long alkyl side chains have been explored for their effectiveness as corrosion inhibitors. These studies are pertinent to the research on "2-(2-aminophenoxy)-N-(pyridin-3-yl)acetamide" due to the structural similarities and potential for similar applications. The research reveals that amidation reactions and subsequent evaluations in acidic mediums can lead to compounds with promising inhibition efficiencies, applicable in protecting metals against corrosion (Yıldırım & Cetin, 2008).
Nucleophilic Aromatic Substitution Reactions
The study of rearrangement reactions of amino and halo-pyridines by nucleophilic aromatic substitution sheds light on a potential pathway for modifying "2-(2-aminophenoxy)-N-(pyridin-3-yl)acetamide." Such reactions result in the formation of pyridinyl substituted acetamides, demonstrating a method for introducing or altering functional groups in positions adjacent to nitrogen-containing heterocycles (Getlik et al., 2013).
Synthesis and Biological Studies of Metal Ion Complexes
The preparation of ligands from reactions involving aminomethylpyridin and their subsequent use in synthesizing metal ion complexes highlight the potential of "2-(2-aminophenoxy)-N-(pyridin-3-yl)acetamide" in coordination chemistry. These complexes have been studied for their spectroscopic properties and biological activities, suggesting applications in materials science and as potential antimicrobial agents (Karim et al., 2005).
Antiproliferative Activity Studies
The synthesis of new compounds bearing structural similarities to "2-(2-aminophenoxy)-N-(pyridin-3-yl)acetamide" and their evaluation for antiproliferative activities against various cancer cell lines emphasize the medicinal chemistry applications of such molecules. These studies pave the way for the development of novel therapeutics based on the manipulation of the acetamide backbone and pyridine derivatives (Alqahtani & Bayazeed, 2020).
Propriétés
IUPAC Name |
2-(2-aminophenoxy)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c14-11-5-1-2-6-12(11)18-9-13(17)16-10-4-3-7-15-8-10/h1-8H,9,14H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKDLSIQOWMMOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl ({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate](/img/structure/B2890623.png)
![3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide hydrochloride](/img/structure/B2890630.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)piperazine](/img/structure/B2890631.png)




![N1-butyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2890637.png)
![2-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2890638.png)
![2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2890639.png)
![1-{6-Bromoimidazo[1,2-a]pyrazin-2-yl}-3-ethyl-3-(2-methylprop-2-en-1-yl)urea](/img/structure/B2890642.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2890644.png)